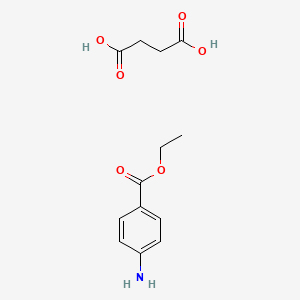

Anesthesine succinate

Beschreibung

However, succinate salts and esters are widely studied in pharmaceutical and chemical contexts due to their solubility, stability, and biocompatibility . For the purpose of this analysis, "Anesthesine succinate" is assumed to be a hypothetical or less-documented succinate-based anesthetic compound. Comparisons will focus on structurally or functionally similar succinate derivatives with established pharmacological roles.

Eigenschaften

CAS-Nummer |

107948-46-9 |

|---|---|

Molekularformel |

C13H17NO6 |

Molekulargewicht |

283.28 g/mol |

IUPAC-Name |

butanedioic acid;ethyl 4-aminobenzoate |

InChI |

InChI=1S/C9H11NO2.C4H6O4/c1-2-12-9(11)7-3-5-8(10)6-4-7;5-3(6)1-2-4(7)8/h3-6H,2,10H2,1H3;1-2H2,(H,5,6)(H,7,8) |

InChI-Schlüssel |

IHRUVFYTMKEQQU-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)C1=CC=C(C=C1)N.C(CC(=O)O)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of anesthesine succinate typically involves the esterification of succinic acid with an appropriate alcohol under acidic conditions. The reaction is catalyzed by strong acids such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux to facilitate the esterification reaction.

Industrial Production Methods: In an industrial setting, the production of anesthesine succinate is scaled up using large reactors where the esterification process is carried out under controlled temperature and pressure conditions. The product is then purified through distillation and crystallization to obtain a high-purity compound suitable for medical use.

Analyse Chemischer Reaktionen

Types of Reactions: Anesthesine succinate undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles under various conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Wissenschaftliche Forschungsanwendungen

Anesthesine succinate has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

Biology: Employed in studies involving the nervous system and pain pathways.

Medicine: Utilized as an anesthetic agent in surgical procedures and pain management.

Industry: Applied in the production of pharmaceuticals and other chemical products.

Wirkmechanismus

The mechanism of action of anesthesine succinate involves its interaction with the nervous system. It binds to specific receptors on nerve cells, inhibiting the transmission of pain signals. This results in a reversible state of unconsciousness and muscle relaxation. The molecular targets include sodium ion channels on nerve membranes, which are blocked by the compound, preventing the generation and conduction of nerve impulses.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Similar Succinate Compounds

Succinate-based compounds are utilized across industries, including pharmaceuticals, agrochemicals, and polymer production.

Metoprolol Succinate

- Structure : A β-blocker formulated as a succinate salt to enhance solubility and controlled release .

- Solubility: Exhibits pH-dependent solubility, with higher solubility in alcohols (e.g., ethanol: ~12.3 mg/mL at 298 K) .

- Applications : Used in cardiovascular therapies for sustained-release formulations.

- Thermodynamic Properties: Hydrogen bonding with solvents like methanol and ethanol significantly influences dissolution kinetics .

Hydroxypropylmethylcellulose Acetate Succinate (HPMCAS)

- Structure: A cellulose-derived polymer with acetyl and succinoyl substitutions, available in L, M, and H grades based on substitution levels .

- Function : Enhances bioavailability of poorly soluble drugs (e.g., ezetimibe, itraconazole) via solid dispersions.

- Ezetimibe/HPMCAS Solid Dispersions :

| HPMCAS Grade | Solubility of Ezetimibe (mg/L) |

|---|---|

| L | 8.46 |

| M | 19.7 |

| H | 40.0 |

Source: Kinetic solubility studies at 50% drug load .

- Mechanism: Succinoyl groups enable ionic interactions with basic drugs (e.g., itraconazole), while hydrophobic grades (M/H) improve compatibility with non-ionizable compounds .

Diethyl Succinate

- Structure : A flavoring agent and solvent with empirical formula C₈H₁₄O₄ .

- Properties :

- Applications : Used in food additives and as a plasticizer intermediate.

Dimethyl Succinate

- Structure : A diester used in agrochemicals and biodegradable polymers .

- Market Trends :

- Function : Acts as a green solvent and intermediate in pharmaceutical synthesis.

Doxylamine Succinate

- Structure : An antihistamine formulated as a succinate salt for improved stability .

- Regulatory Data : Documented in Drug Master Files (DMFs) for manufacturing compliance .

Key Comparative Data Table

| Compound | Solubility (mg/L or mg/mL) | Key Functional Groups | Primary Applications |

|---|---|---|---|

| Metoprolol Succinate | 12.3 (ethanol, 298 K) | β-hydroxyamine, succinate | Cardiovascular therapies |

| HPMCAS (H grade) | 40.0 (ezetimibe) | Acetyl, succinoyl | Drug delivery systems |

| Diethyl Succinate | Fully miscible | Ester, carboxyl | Food additives, solvents |

| Dimethyl Succinate | N/A | Diester | Agrochemicals, polymers |

| Doxylamine Succinate | 50–100 (water) | Alkylamine, succinate | Sleep aids, antihistamines |

Research Findings and Mechanistic Insights

- Succinate Salts in Drug Delivery : Succinate moieties improve solubility and modulate release profiles. For example, metoprolol succinate’s hydrogen-bonding capacity with alcohols enhances its dissolution , while HPMCAS grades optimize drug-polymer interactions for pH-dependent release .

- Safety and Biocompatibility : Succinate derivatives like HPMCAS and dimethyl succinate are favored for low toxicity and biodegradability, aligning with sustainable chemistry trends .

Gaps and Limitations

- Anesthesine Succinate: No direct data were identified in the reviewed literature, highlighting a need for further structural and pharmacological characterization.

- Comparative Scope: Focused on succinate esters/salts with therapeutic relevance; polymer-based succinates (e.g., polybutylene succinate) were excluded due to non-pharmacological applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.